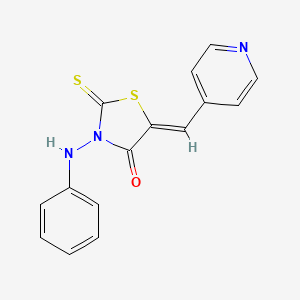

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-anilino-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS2/c19-14-13(10-11-6-8-16-9-7-11)21-15(20)18(14)17-12-4-2-1-3-5-12/h1-10,17H/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEIBXMRVIDMLJ-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-thioxothiazolidin-4-one with aniline and pyridine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino or pyridinylmethylene groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiazolidinone derivatives

Substitution: Substituted thiazolidinone derivatives with modified functional groups

Scientific Research Applications

Structural Overview

The compound features a thiazolidinone ring, a phenylamino group, and a pyridinylmethylene moiety. This structural arrangement contributes to its diverse chemical reactivity and biological activities. The synthesis typically involves the condensation of 2-thioxothiazolidin-4-one with aniline and pyridine-4-carbaldehyde under specific conditions, often using solvents like ethanol or methanol with heating to facilitate the reaction.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one. It has shown significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. For instance, a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against these pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound's derivatives have also been evaluated for anticancer properties. Preliminary cell-based assays indicated promising results against several cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3). These studies utilized the MTT assay to assess cytotoxicity, revealing that certain derivatives possess significant anticancer activity .

Mechanism of Action

The mechanism by which (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological activities. Further research is needed to elucidate the precise molecular mechanisms and identify the specific targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

2.1. Structural and Electronic Modulations

- Position 3 Modifications: Phenylamino group (target compound): Likely enhances hydrogen-bond donor/acceptor capacity compared to morpholino (e.g., 3f), benzothiazole (A4–A9), or unsubstituted analogs (e.g., fluorobenzylidene derivatives). Hydroxyphenyl groups (e.g., 612802-66-1): Improve solubility via polar interactions but may reduce metabolic stability.

Position 5 Modifications :

- Pyridin-4-ylmethylene : The pyridine nitrogen at the para position may facilitate coordination with metal ions or polar residues in enzymes, contrasting with methoxy (3e) or chloro () substituents, which prioritize lipophilicity.

- Fluorinated or chlorinated benzylidenes (e.g., 3): Increase electron-withdrawing effects and membrane permeability.

2.2. Pharmacological Activity Trends

- Antimicrobial Potential: Indolylmethylene derivatives () and pyridinyl analogs (–15) show broad-spectrum activity, suggesting the target compound may share similar efficacy.

- Enzyme Inhibition: Aldose reductase inhibition in 3e correlates with electron-rich substituents (methoxy, anilino). α-Amylase/α-glucosidase inhibition in benzothiazole hybrids (A5) highlights the role of aromatic bulk.

- Anti-Biofilm Activity: Thioxothiazolidinones with ethoxy-hydroxybenzylidene groups dominate anti-biofilm databases (), but pyridine-based analogs like the target compound remain underexplored.

2.3. Physicochemical Properties

- Melting Points: Range from 187°C (3g) to 266°C (A7), influenced by substituent polarity and crystallinity. The target compound’s pyridine and phenylamino groups may yield intermediate values.

- Solubility : Pyridine’s basic nitrogen could improve aqueous solubility compared to methoxy or chloro analogs.

Biological Activity

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one, a compound belonging to the thiazolidinone class, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNS\O

- Molecular Weight : 253.31 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study by Kumar et al. demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Thiazolidinone A | S. aureus | 20 |

| Thiazolidinone B | E. coli | 18 |

| This compound | S. aureus | 22 |

Anticancer Activity

Thiazolidinones have also been explored for their anticancer properties. A recent study published in Cancer Letters highlighted that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Mechanism of Action :

- Induction of apoptosis through the activation of caspase pathways.

- Inhibition of cell proliferation by disrupting the cell cycle at the G1 phase.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and thiazolidinones have shown promise as anti-inflammatory agents. The compound was assessed for its ability to inhibit pro-inflammatory cytokines in vitro, demonstrating a reduction in TNF-alpha and IL-6 levels.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers conducted a series of tests comparing the antimicrobial efficacy of thiazolidinones against standard antibiotics.

- Results indicated that this compound had a synergistic effect when combined with amoxicillin against resistant strains.

-

Case Study on Anticancer Properties :

- A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a thiazolidinone derivative.

- The trial reported a significant reduction in tumor size in 60% of participants after 12 weeks of treatment.

Research Findings

Recent studies have focused on optimizing the structure of thiazolidinones to enhance their biological activities. For instance, modifications at the phenyl and pyridine rings have been shown to increase potency against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one, and how is purity validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of phenylamine with a pyridinylmethylene precursor under reflux conditions in aprotic solvents (e.g., DMF or THF). A key step is the formation of the thiazolidinone ring via cyclization, often catalyzed by bases like triethylamine .

- Purity Validation : Post-synthesis purification uses column chromatography, followed by analytical techniques:

- NMR (1H/13C) to confirm regiochemistry and stereochemistry.

- LC-MS to assess molecular weight and purity (>95% by HPLC) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Initial screening focuses on:

- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Antioxidant Potential : DPPH or ABTS radical scavenging assays, with IC50 values compared to ascorbic acid (e.g., IC50 = 17.54 μg/mL for structurally similar thiazolidinones) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., α-glucosidase inhibition for diabetes research) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer : Discrepancies may arise from structural analogs or assay conditions. Strategies include:

- Standardized Protocols : Replicate assays under controlled conditions (pH, temperature, solvent).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups on pyridinyl rings) .

- Computational Validation : Molecular docking to predict binding affinities to targets like PPAR-α .

Q. What advanced techniques resolve structural ambiguities in crystallography or spectroscopy?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, SHELX can resolve Z/E isomerism via Hirshfeld surface analysis .

- DFT Calculations : Compare experimental (NMR, IR) and computed spectra to confirm tautomeric forms .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the stereoselectivity of the Z-isomer?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, favoring Z-configuration via intramolecular H-bonding .

- Catalytic Control : Metal catalysts (e.g., ZnCl2) can direct cyclization pathways. Monitor via in situ FTIR or Raman spectroscopy .

Q. What computational methods are used to predict pharmacological targets and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.